

BOP Reagent: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	BOP hexafluorophosphate	
Cat. No.:	B556323	Get Quote

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Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, is a highly effective coupling agent widely utilized in organic synthesis, particularly in the formation of amide bonds during peptide synthesis.[1] Introduced by Castro and colleagues in 1975, BOP has been instrumental in the synthesis of complex peptides due to its high efficiency, rapid reaction times, and its ability to suppress side reactions and minimize racemization.[1][2] This technical guide provides an in-depth overview of the BOP reagent, including its chemical structure, physicochemical properties, detailed experimental protocols, and reaction mechanisms.

Chemical Structure and Formula

The BOP reagent is a phosphonium salt with the systematic IUPAC name (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate.[1] It consists of a central phosphorus atom bonded to three dimethylamino groups and a benzotriazolyloxy group, with a hexafluorophosphate anion (PF_6^-) as the counterion.

Chemical Formula: C12H22F6N6OP2[1]

Molecular Structure:



Cation: [(C₆H₄N₃O)P(N(CH₃)₂)₃]⁺

• Anion: PF₆-

Physicochemical Properties

The following table summarizes the key quantitative data for the BOP reagent:

Property	Value	References
Molecular Weight	442.28 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	138-145 °C (with decomposition)	[1]
Solubility	Soluble in DMF, DMSO, and CH ₂ Cl ₂ . Insoluble in water.	[1]
Purity (Typical)	≥98% (HPLC)	
Storage Temperature	2-8°C, under dry conditions	[1]

Reaction Mechanism in Peptide Coupling

The primary function of the BOP reagent in peptide synthesis is the activation of a carboxylic acid group to facilitate its coupling with an amine. The generally accepted mechanism proceeds through the following steps:

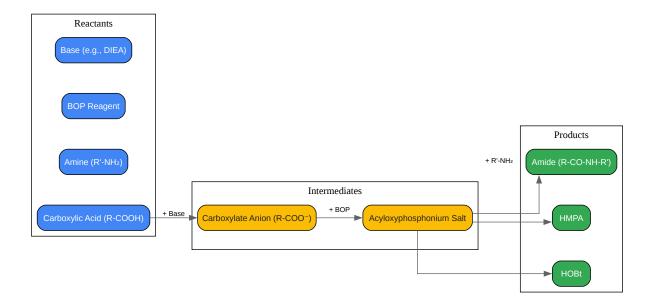
- Deprotonation: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid is deprotonated to form a carboxylate anion.
- Activation: The carboxylate anion attacks the electrophilic phosphorus atom of the BOP reagent. This results in the displacement of the benzotriazolyloxy group and the formation of a highly reactive acyloxyphosphonium salt intermediate.
- Nucleophilic Attack: The amine component then acts as a nucleophile, attacking the activated carbonyl carbon of the acyloxyphosphonium intermediate.



 Amide Bond Formation: This attack leads to the formation of the desired amide bond and the release of hexamethylphosphoramide (HMPA) and 1-hydroxybenzotriazole (HOBt) as byproducts.

It is crucial to note that HMPA is a known carcinogen, which necessitates careful handling and has led to the development of safer alternatives like PyBOP.[1][3][4]

Reaction Workflow Diagram



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Caption: Mechanism of BOP reagent in amide bond formation.



Experimental Protocols General Protocol for Solution-Phase Peptide Coupling

This protocol describes a typical procedure for coupling two amino acids in a solution.

Materials:

- N-protected amino acid (1.0 eg)
- C-protected amino acid or peptide with a free amine (1.0 eq)
- BOP reagent (1.1 eq)
- N,N-Diisopropylethylamine (DIEA) (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- In a clean, dry round-bottom flask, dissolve the N-protected amino acid and the C-protected amino acid or peptide in anhydrous DMF.
- To this solution, add the BOP reagent and stir at room temperature until it is fully dissolved.
- Add DIEA to the reaction mixture. The reaction is typically initiated upon the addition of the base.
- Stir the reaction at room temperature. The progress of the reaction can be monitored by thinlayer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.
- The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization.



Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of the BOP reagent in a typical Fmoc-based solid-phase peptide synthesis workflow.

Materials:

- Resin-bound peptide with a free N-terminal amine
- Fmoc-protected amino acid (3.0 eq)
- BOP reagent (3.0 eq)
- N,N-Diisopropylethylamine (DIEA) (5.3 eq)[2]
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

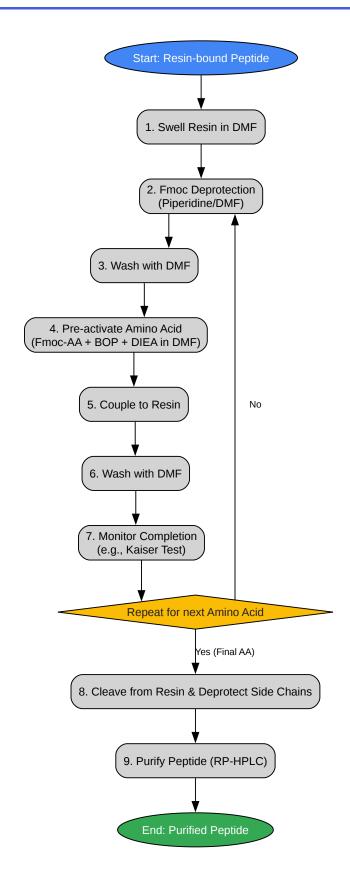
- Resin Swelling: Swell the resin-bound peptide in DMF in a reaction vessel.
- Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group using a solution of piperidine in DMF. Wash the resin thoroughly with DMF.
- Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the BOP reagent in DMF. Add DIEA to this solution to pre-activate the amino acid.
- Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for the required coupling time (typically 1-2 hours).
- Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.
- Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.



- Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram





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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using BOP.



Conclusion

The BOP reagent remains a valuable and efficient tool for the synthesis of peptides and other amides. Its ability to promote rapid and clean reactions with minimal racemization has solidified its place in the repertoire of synthetic chemists. However, the carcinogenic nature of its HMPA byproduct is a significant drawback. Researchers and drug development professionals should be aware of the safety precautions required when using the BOP reagent and consider the use of safer, modern alternatives where appropriate. This guide provides the foundational knowledge required for the effective and safe application of the BOP reagent in a laboratory setting.

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